Einecs 245-631-4
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Overview
Description
Einecs 245-631-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to yield 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure safety. The final product is purified through crystallization and washing to remove any residual acids and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Substitution: It can participate in electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, which convert 2,4,6-trinitrotoluene to 2,4,6-triaminotoluene.
Substitution: Reagents such as halogens can be used under controlled conditions to substitute the hydrogen atoms on the aromatic ring.
Major Products
Reduction: The major product is 2,4,6-triaminotoluene.
Substitution: Depending on the substituent, various halogenated derivatives of 2,4,6-trinitrotoluene can be formed.
Scientific Research Applications
2,4,6-trinitrotoluene has diverse applications in scientific research:
Chemistry: It is used as a standard explosive in various experiments and studies related to explosive materials.
Biology: Research on its environmental impact and biodegradation is ongoing, as it is a persistent pollutant.
Medicine: Studies are conducted to understand its toxicological effects and potential antidotes.
Industry: It is used in the manufacturing of explosives for mining, construction, and military applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release gases upon detonation. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas release generates a high-pressure shock wave, causing the explosive effect.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. It has a relatively high melting point and can be safely melted and cast into various shapes, making it highly versatile for different applications.
Properties
CAS No. |
23394-07-2 |
---|---|
Molecular Formula |
C33H48O9 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-3-[(2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C33H48O9/c1-18-29-24(41-30(2,3)42-29)14-27(39-18)40-21-8-10-31(4)20(13-21)6-7-23-22(31)9-11-32(5)28(19-12-26(35)37-16-19)25(38-17-34)15-33(23,32)36/h12,17-18,20-25,27-29,36H,6-11,13-16H2,1-5H3 |
InChI Key |
RHUWHHKCSPTUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C(C3)CCC5C4CCC6(C5(CC(C6C7=CC(=O)OC7)OC=O)O)C)C)OC(O2)(C)C |
Origin of Product |
United States |
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